3-(BENZENESULFONYL)-N-(2,3-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
3-(Benzenesulfonyl)-N-(2,3-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused triazoloquinazoline core. The molecule is substituted at position 3 with a benzenesulfonyl group and at position 5 with an N-(2,3-dimethylphenyl)amine moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in anticancer research due to the triazole and quinazoline motifs’ known roles in enzyme inhibition .
The benzenesulfonyl group enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins, while the 2,3-dimethylphenyl substituent may improve lipophilicity and membrane permeability . Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by sulfonylation and amine coupling steps .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2,3-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S/c1-15-9-8-13-19(16(15)2)24-21-18-12-6-7-14-20(18)28-22(25-21)23(26-27-28)31(29,30)17-10-4-3-5-11-17/h3-14H,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRWQFOCNMTEHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Benzenesulfonyl)-N-(2,3-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel compound belonging to the class of triazoloquinazolines. Its unique structure integrates a triazole ring fused to a quinazoline core, along with benzenesulfonyl and dimethylphenyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- IUPAC Name : 3-(benzenesulfonyl)-N-(2,3-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine
- Molecular Formula : C23H19N5O2S
- Molecular Weight : 433.49 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism may involve:
- Enzyme Inhibition : Acting as an inhibitor for various enzymes linked to disease pathways.
- Receptor Modulation : Interacting with receptors that play crucial roles in cellular signaling.
Anticancer Activity
Recent studies have indicated that derivatives of triazoloquinazolines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Properties
Research has demonstrated that similar compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study evaluating various quinazoline derivatives highlighted that certain modifications enhance antibacterial potency, suggesting that this compound may also exhibit similar properties.
Antihypertensive Effects
Compounds within the quinazoline family have been explored for their antihypertensive effects. For example, studies on related triazoloquinazolines have shown significant reductions in blood pressure in hypertensive models.
Case Studies
Scientific Research Applications
Antimicrobial Activity
Research has indicated that quinazoline derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various quinazolinone derivatives that demonstrated activity against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The incorporation of the triazole moiety in the structure may enhance these effects due to the ability of triazoles to interfere with microbial cell function.
Anti-inflammatory Properties
Quinazoline derivatives have been documented for their anti-inflammatory effects. Compounds similar to 3-(benzenesulfonyl)-N-(2,3-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine have been tested for their ability to reduce inflammation in vivo. For instance, certain derivatives showed significant inhibition of edema in animal models . This suggests that the compound could be a candidate for developing anti-inflammatory medications.
Cystic Fibrosis Modulation
Recent patent filings have proposed that compounds with similar structures can act as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This is crucial for developing therapies aimed at treating cystic fibrosis by improving chloride ion transport across epithelial cells .
Anticancer Activity
The quinazoline scaffold is well-known for its anticancer properties. Studies have shown that various quinazoline derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion may similarly exhibit these properties .
Data Tables
| Application | Activity | Reference |
|---|---|---|
| Antimicrobial | Active against Mycobacterium | |
| Anti-inflammatory | Significant edema inhibition | |
| Cystic Fibrosis | CFTR modulation | |
| Anticancer | Inhibits cancer cell proliferation |
Case Study 1: Antimicrobial Evaluation
A series of synthesized quinazolinone derivatives were screened for antimicrobial activity against several bacterial strains. Among these, compounds similar to this compound exhibited promising results with minimum inhibitory concentrations (MIC) indicating potential as new antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanisms
In vivo studies conducted on various quinazoline derivatives revealed their effectiveness in reducing inflammatory markers in animal models. The specific mechanisms involved include the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their properties:
Key Differences and Implications
Core Structure Variations: Triazoloquinazoline vs. Thieno-triazolopyrimidine: The thieno-fused analogue () exhibits superior anticancer activity compared to triazoloquinazoline derivatives. This is attributed to the thiophene ring’s electron-rich nature, enhancing interactions with kinase active sites . Triazoloquinoline vs.
Substituent Effects: Benzenesulfonyl vs. 4-Ethoxyphenyl vs. 2,3-Dimethylphenyl: The ethoxy group in the analogue () reduces lipophilicity (clogP = 3.2 vs. 4.1 for dimethylphenyl), impacting bioavailability .
Synthetic Routes :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
